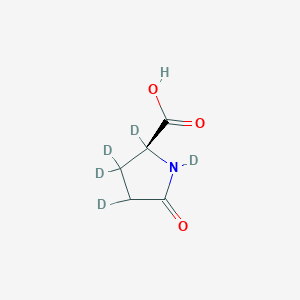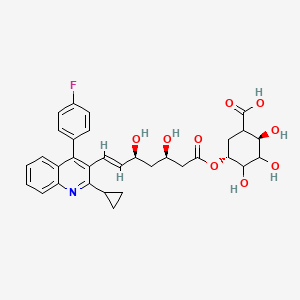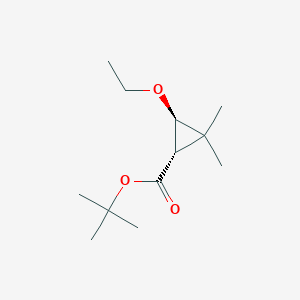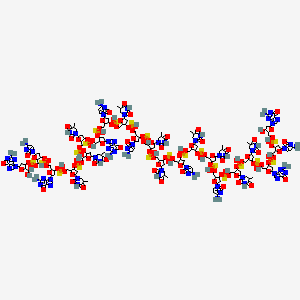
1-(3,5-Di-O-benzoyl-2-deoxy-2,2-difluoro-alpha-D-threo-pentofuranosyl)pyrimidine-2,4(1H,3H)-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound belongs to a class of chemically synthesized organic compounds that feature a complex arrangement of functional groups and heterocyclic components. These compounds are often explored for their potential in various applications, including medicinal chemistry and material science, due to their unique chemical and physical properties.
Synthesis Analysis
Synthetic approaches for compounds of this complexity typically involve multistep synthesis, starting from simpler building blocks. For example, the synthesis of pyrimidine derivatives often employs strategies such as condensation reactions, where nucleophilic addition followed by cyclization leads to the formation of the heterocyclic core (Gasparyan et al., 2016). The introduction of fluorine atoms and benzoyl groups would require selective reactions, such as halogenation and esterification, tailored to preserve the integrity of the sensitive functional groups while achieving the desired molecular architecture.
Aplicaciones Científicas De Investigación
Synthesis and Modification
Synthesis of Nucleosides : Thieno[2,3-d]pyrimidine-2,4(1H,3H)-dione, a related compound, has been used for the synthesis of amino- and azido-2′,5′-dideoxy nucleosides. These processes involve various silylation, condensation, and deprotection steps (El‐Barbary, El‐Brollosy, Pedersen, & Nielsen, 1995).
Preparation of Derivatives : Research on derivatives of similar compounds, such as 1-(2-deoxy-4-C-hydroxymethyl-α-L-threo-pentofuranosyl)uracil, includes the preparation of chloro and sulfanyl derivatives. These compounds were synthesized through reactions with hydrogen chloride and thioacetic acid (Hřebabecký, Balzarini, & Holý, 1997).
Nucleoside Derivatives for Chemotherapy : Nucleoside derivatives of pyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione have been explored as potential chemotherapeutic agents, highlighting the importance of such compounds in medicinal chemistry (Nagarajan, Meltsner, & Delia, 1997).
Chemical Reactions and Properties
Functionalized Pyrimidines : Studies on functionalized 1H-pyrimidines derived from compounds like 4-benzoyl-5-phenylfuran-2,3-dione demonstrate the broad applicability of these compounds in synthesizing various heterocyclic structures (Altural et al., 1989).
Antiviral Nucleosides Synthesis : The synthesis of anti-HIV-active 2,3-dideoxy-2-fluoro-β-D-threo-pentofuranosyl nucleosides, utilizing similar compounds, indicates the potential application of these substances in creating antiviral drugs (Wysocki, Siddiqui, Barchi, Driscoll, & Marquez, 1991).
Crystal Structure Analysis : The study of 2'-deoxy-5-propynyluridine, a compound with a similar pyrimidine-2,4(1H,3H)-dione structure, provides insights into the crystalline states and molecular conformations of such compounds, which is crucial for understanding their chemical and physical properties (Budow, Eickmeier, Reuter, & Seela, 2009).
Antimicrobial Investigations : Research on pyrido[2,3-d]pyrimidines and their ribofuranosides, which share a structural resemblance, includes synthesis and antimicrobial studies, indicating potential applications in developing new antimicrobial agents (Kumar, Tiwari, & Yadav, 2007).
Propiedades
IUPAC Name |
[(2R,3S,5S)-3-benzoyloxy-5-(2,4-dioxopyrimidin-1-yl)-4,4-difluorooxolan-2-yl]methyl benzoate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H18F2N2O7/c24-23(25)18(34-20(30)15-9-5-2-6-10-15)16(13-32-19(29)14-7-3-1-4-8-14)33-21(23)27-12-11-17(28)26-22(27)31/h1-12,16,18,21H,13H2,(H,26,28,31)/t16-,18+,21+/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DBSVRWFIIMWGLT-MMOPVJDHSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)OCC2C(C(C(O2)N3C=CC(=O)NC3=O)(F)F)OC(=O)C4=CC=CC=C4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)C(=O)OC[C@@H]2[C@@H](C([C@H](O2)N3C=CC(=O)NC3=O)(F)F)OC(=O)C4=CC=CC=C4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H18F2N2O7 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20652565 |
Source


|
| Record name | 1-(3,5-Di-O-benzoyl-2-deoxy-2,2-difluoro-alpha-D-threo-pentofuranosyl)pyrimidine-2,4(1H,3H)-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20652565 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
472.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3,5-Di-O-benzoyl-2-deoxy-2,2-difluoro-alpha-D-threo-pentofuranosyl)pyrimidine-2,4(1H,3H)-dione | |
CAS RN |
143157-24-8 |
Source


|
| Record name | 1-(3,5-Di-O-benzoyl-2-deoxy-2,2-difluoro-alpha-D-threo-pentofuranosyl)pyrimidine-2,4(1H,3H)-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20652565 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![Tert-butyl N-[(2S,3S,4R)-1,3,4-trihydroxyoctadecan-2-yl]carbamate](/img/structure/B1146108.png)
![Calcium;(E,3R,5R)-7-[2-cyclopropyl-4-(4-fluorophenyl)quinolin-3-yl]-3,5-dihydroxyhept-6-enoate](/img/structure/B1146109.png)






